molecular formula C13H27NO B15092102 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol

Cat. No.: B15092102
M. Wt: 213.36 g/mol
InChI Key: VQNLPJNDODLBLX-UHFFFAOYSA-N
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Description

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol is a secondary amine-alcohol hybrid compound characterized by a cyclohexyl backbone substituted with an isopropyl (propan-2-yl) group at the 4-position. The amino group (-NH-) bridges the substituted cyclohexyl moiety to a butan-2-ol chain. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cyclohexyl and isopropyl groups) and hydrogen-bonding capacity (via the hydroxyl and amine groups).

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

4-[(4-propan-2-ylcyclohexyl)amino]butan-2-ol

InChI

InChI=1S/C13H27NO/c1-10(2)12-4-6-13(7-5-12)14-9-8-11(3)15/h10-15H,4-9H2,1-3H3

InChI Key

VQNLPJNDODLBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NCCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol typically involves the reaction of 4-(propan-2-yl)cyclohexylamine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, distillation, and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol with two structurally related compounds from the evidence, focusing on molecular features, substituent effects, and inferred properties.

Structural and Molecular Comparison

Property This compound (Target) 4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}butan-1-ol
Molecular Formula C₁₃H₂₇NO (estimated) C₁₃H₂₀N₂O₄ C₁₅H₃₁NO
Molecular Weight ~213.36 g/mol (estimated) 268.31 g/mol 241.41 g/mol
Key Substituents - Cyclohexyl with isopropyl
- Butan-2-ol
- 2-Nitrophenyl with 1-hydroxyethyl
- Methylamino group
- Cyclohexyl with 2-methylbutan-2-yl
- Butan-1-ol
Functional Groups - Secondary amine
- Secondary alcohol
- Tertiary amine (methyl-substituted)
- Nitro group
- Alcohol
- Secondary amine
- Primary alcohol

Key Differences and Implications

Substituent Effects on Polarity and Reactivity: The target compound’s cyclohexyl-isopropyl group enhances lipophilicity compared to the nitroaromatic system in , which introduces strong electron-withdrawing effects (via the nitro group) and increases polarity. The nitro group in likely reduces amine basicity and increases susceptibility to redox reactions.

In contrast, the butan-1-ol in places the hydroxyl at the terminal position, favoring intermolecular hydrogen bonding and higher aqueous solubility.

Amine Substitution :

  • The methylated amine in (tertiary amine) is less basic than the secondary amine in the target and , altering pH-dependent solubility and interaction with biological targets (e.g., receptors).

Predicted Physicochemical Properties

Property Target Compound Compound Compound
LogP (Lipophilicity) ~2.5 (moderate) ~1.2 (lower due to nitro group) ~3.8 (higher due to bulky alkyl)
Water Solubility Moderate Low (nitro group dominates) Low (bulky alkyl reduces solubility)
Boiling Point ~250–280°C (estimated) >300°C (polar nitro group) ~200–230°C (lower polarity)

Biological Activity

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol, also known as a secondary alcohol, is a compound of significant interest in biological and pharmacological research due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound features:

  • A cyclohexyl group substituted with an isopropyl group.
  • An amino group attached to a butanol chain.

This configuration allows for various functional interactions that are pivotal in its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC13H27NO
Molecular Weight213.36 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Research indicates that this compound may interact with specific receptors and enzymes, potentially influencing metabolic pathways. Its secondary alcohol nature allows it to act as an inhibitor or modulator in various biological processes, which could be beneficial in treating neurological or metabolic disorders.

Therapeutic Potential

The compound's structural features suggest possible applications in pharmacology. Studies have indicated that it may influence conditions such as:

  • Neurological Disorders : Its interaction with neurotransmitter receptors could lead to therapeutic effects in conditions like depression or anxiety.
  • Metabolic Disorders : The modulation of metabolic pathways may offer benefits in managing diabetes or obesity-related issues.

Case Studies

  • Binding Affinity Studies : Research has shown that this compound exhibits binding affinity to certain G-protein coupled receptors (GPCRs), which are crucial for various physiological responses. This binding can alter receptor activity, leading to changes in downstream signaling pathways.
  • In Vivo Studies : Animal studies have demonstrated that administration of the compound can lead to significant alterations in metabolic rates and energy expenditure, suggesting its potential as a weight management agent.

Toxicological Profile

The safety data sheet for this compound highlights several important safety considerations:

  • Skin Irritation : Causes skin irritation (Category 2).
  • Eye Irritation : Causes serious eye irritation (Category 2A).
  • Respiratory Effects : May cause respiratory irritation (Category 3) upon inhalation .

Environmental Impact

While specific ecological data is limited, the compound should be handled with care to prevent environmental contamination. Its potential bioaccumulation and persistence in biological systems require further investigation.

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